molecular formula C11H18N4 B2481029 2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole CAS No. 2325927-32-8

2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

Cat. No. B2481029
CAS RN: 2325927-32-8
M. Wt: 206.293
InChI Key: TXRUZBRSDZXIAO-UHFFFAOYSA-N
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Description

The molecule “2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . It’s also attached to a cyclopenta[c]pyrrole, which is a fused ring system containing a five-membered ring and a six-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction . The cyclopenta[c]pyrrole could be formed through a separate reaction and then the two parts could be combined through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The 1,2,4-triazole ring and the cyclopenta[c]pyrrole ring would likely have planar structures due to the presence of conjugated pi bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The 1,2,4-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives are used as pharmaceuticals and their mechanism of action often involves interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses. Given the wide range of applications of 1,2,4-triazole derivatives, this compound could be studied for potential uses in areas such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

2-[(2-methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-11(12-8-13-14)7-15-5-9-3-2-4-10(9)6-15/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRUZBRSDZXIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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